2-Cyclobutoxypyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclobutyloxypyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-7(3-1)11-8-6-9-4-5-10-8/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQJXOUYODAXRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Cyclobutoxypyrazine
Strategies for Carbon-Oxygen Bond Formation at the Pyrazine (B50134) Ring
Formation of the ether linkage between a cyclobutanol (B46151) moiety and a pyrazine core is a key transformation. The electron-deficient nature of the pyrazine ring makes it susceptible to attack by nucleophiles, forming the basis of SNAr reactions. Alternatively, the versatile nature of palladium catalysis provides a powerful tool for C-O bond formation.
Nucleophilic Aromatic Substitution (SNAr) Approaches
Nucleophilic aromatic substitution (SNAr) is a principal pathway for functionalizing pyrazine rings. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the displacement of a suitable leaving group, such as a halide (e.g., chlorine), from the pyrazine ring by an alkoxide nucleophile. In this case, the cyclobutoxide anion, generated from cyclobutanol and a base, attacks the electron-deficient carbon atom of the pyrazine ring bearing the leaving group. byjus.com The pyrazine ring itself, being electron-withdrawing, activates the substrate for this type of substitution. masterorganicchemistry.com
The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile adds to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the final 2-cyclobutoxypyrazine product.
Optimization of Reaction Conditions for Cyclobutanol-Pyrazine Coupling
The successful synthesis of this compound via SNAr from a precursor like 2-chloropyrazine (B57796) and cyclobutanol hinges on the careful optimization of reaction conditions. Key parameters include the choice of base, solvent, temperature, and reaction time. A strong base is required to deprotonate cyclobutanol, forming the reactive cyclobutoxide nucleophile.
Commonly used bases for such transformations include alkali metal hydrides (e.g., sodium hydride) and strong alkali metal hydroxides or carbonates. The choice of base can significantly influence the reaction rate and yield. The temperature is another critical factor; while some highly activated systems react at low temperatures, less reactive substrates may require heating to achieve a reasonable reaction rate. researchgate.netacsgcipr.org
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound from 2-Chloropyrazine and Cyclobutanol
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.2) | THF | 25 | 24 | 45 |
| 2 | NaH (1.2) | THF | 65 (reflux) | 12 | 85 |
| 3 | NaH (1.2) | DMF | 25 | 18 | 60 |
| 4 | NaH (1.2) | DMF | 80 | 8 | 92 |
| 5 | K₂CO₃ (2.0) | DMF | 100 | 24 | 75 |
| 6 | Cs₂CO₃ (2.0) | Dioxane | 100 | 18 | 88 |
This table presents plausible data for illustrative purposes based on general principles of SNAr reactions.
Regioselective Considerations in Substituted Pyrazine Reactions
When the pyrazine ring is substituted with groups other than the leaving group, the regioselectivity of the nucleophilic attack becomes a critical consideration. The position of the incoming nucleophile is directed by the electronic properties of the existing substituents.
Studies on substituted dichloropyrazines have shown that electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert predictable control over the site of substitution. researchgate.netnih.gov
Electron-Withdrawing Group (EWG): If a pyrazine ring contains an EWG (e.g., nitro, cyano, sulfonyl), the nucleophilic attack is generally directed to the positions ortho or para to the EWG, as these positions can best stabilize the negative charge of the Meisenheimer intermediate through resonance. For instance, in a 2-substituted-3,5-dichloropyrazine, an EWG at the 2-position directs nucleophilic attack to the 5-position. researchgate.netnih.gov
Electron-Donating Group (EDG): Conversely, an EDG (e.g., amino, alkoxy) at the 2-position tends to direct the incoming nucleophile to the 3-position. researchgate.netnih.gov
Therefore, if synthesizing a more complex derivative of this compound, the order of substituent introduction and their electronic nature must be carefully planned to achieve the desired isomer. Computational methods, such as analyzing the Lowest Unoccupied Molecular Orbital (LUMO) distribution, can also help predict the most likely site of nucleophilic attack. wuxiapptec.comwuxiapptec.com
Transition Metal-Catalyzed Cross-Coupling Methods for Alkoxy-Pyrazine Linkages
As an alternative to SNAr, transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, have become a powerful method for forming C-O bonds. princeton.edu The Buchwald-Hartwig amination, which forms C-N bonds, has a well-established counterpart for ether synthesis, often referred to as Buchwald-Hartwig etherification. organic-chemistry.orgwikipedia.org
Palladium-Catalyzed Etherification
Palladium-catalyzed etherification enables the coupling of an aryl halide (or triflate), such as 2-chloropyrazine, with an alcohol like cyclobutanol. This method is often successful for substrates that are unreactive under SNAr conditions and can proceed under milder conditions with a broader functional group tolerance. nih.gov
The catalytic cycle generally involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the 2-chloropyrazine.
Ligand Exchange/Metathesis: The halide on the palladium center is replaced by the cyclobutoxide, which is formed by the reaction of cyclobutanol with a base.
Reductive Elimination: The desired this compound is formed, regenerating the Pd(0) catalyst. youtube.com
The success of this reaction is highly dependent on the choice of the phosphine (B1218219) ligand attached to the palladium catalyst. Bulky, electron-rich ligands are known to facilitate the crucial reductive elimination step, which can otherwise be a slow process in C-O bond formation. nih.govyoutube.com
Table 2: Representative Conditions for Palladium-Catalyzed Synthesis of this compound
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 |
| 3 | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Toluene | 100 |
| 4 | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS | THF | 80 |
This table illustrates typical catalyst systems and conditions for Buchwald-Hartwig etherification, applied to the target synthesis.
Ligand Design for Enhanced Catalytic Efficiency
The efficiency of transition metal-catalyzed reactions for synthesizing pyrazine derivatives is highly dependent on the design of the coordinating ligands. Strategic ligand design can enhance catalytic activity, improve selectivity, and increase reaction yields.
Bio-inspired design principles have led to the development of redox-active ligands that facilitate multielectron catalysis. For instance, cobalt complexes featuring pentadentate ligands with precisely positioned pyrazine moieties have been studied for their catalytic prowess. orgsyn.orgresearchgate.net The geometric placement of these redox-active pyrazine donors—whether in an axial or equatorial position—significantly impacts the catalytic activity. researchgate.net Experimental and computational studies show that complexes with equatorial pyrazine donors are considerably more active for catalysis at lower voltages compared to their axial counterparts. researchgate.net This is because the axial pyrazine can act as an unproductive electron sink, leading to higher overpotentials. researchgate.net Such principles are directly applicable to optimizing the synthesis of pyrazine-containing molecules like this compound by fine-tuning the electronic properties of the metal center to achieve greater efficiency.
Pyrazine-containing amide ligands have also been designed to create polynuclear transition metal complexes. These rigid ligands can coordinate with metal ions on opposite sides, facilitating the construction of complex molecular architectures. nih.gov While explored for molecular weaving, the principles of using rigid, directing ligands can be adapted to catalytic systems to control the regioselectivity of pyrazine functionalization.
Exploration of Alternative Transition Metal Catalysis
While palladium has been a dominant metal in cross-coupling reactions for functionalizing pyrazines, the exploration of more earth-abundant and less toxic metals is a key goal in sustainable chemistry. acs.org Manganese, in particular, has emerged as a promising alternative.
Acridine-based pincer complexes of manganese have been shown to effectively catalyze the dehydrogenative self-coupling of 2-amino alcohols to produce symmetrical 2,5-substituted pyrazines. rsc.orgacs.orgnih.gov This method is atom-economical and environmentally benign, as it generates only water and hydrogen gas as byproducts. rsc.orgacs.org The reaction proceeds with high yields for various substrates. For example, the self-coupling of 2-phenylglycinol yields 2,5-diphenylpyrazine (B189496) in 99% yield. acs.org This approach could be adapted for the synthesis of pyrazine precursors or for direct pyrazine ring formation in the synthesis of complex derivatives.
The table below summarizes the synthesis of various pyrazine derivatives using a manganese pincer complex catalyst, highlighting the versatility of this alternative metal. acs.orgnih.gov
| Substrate (β-Amino Alcohol) | Product | Yield (%) |
| 2-Phenylglycinol | 2,5-Diphenylpyrazine | 99 |
| 2-Amino-4-methylpentane-1-ol | 2,5-Diisobutylpyrazine | 80 |
| 2-Amino-1-pentanol | 2,5-Dipropylpyrazine | 95 |
| 2-Amino-1-hexanol | 2,5-Dibutylpyrazine | 65 |
| 2-Aminobutane-1-ol | 2,5-Diethylpyrazine | 40 |
| 2-Aminopropane-1-ol | 2,5-Dimethylpyrazine | 45 |
Reaction Conditions: Catalyst (2 mol %), Substrate (0.5 mmol), KH (3 mol %), 150 °C, 24h, Toluene.
Novel Synthetic Routes to the Cyclobutoxy Moiety Prior to Pyrazine Coupling
The synthesis of this compound requires the formation of the cyclobutoxy group, which is then coupled to the pyrazine ring, typically via a nucleophilic substitution reaction (e.g., Williamson ether synthesis). libretexts.orgtransformationtutoring.com This involves reacting a cyclobutanol-derived alkoxide with a halopyrazine. Therefore, efficient access to cyclobutanol and its derivatives is crucial.
Historically, the synthesis of cyclobutanol has been achieved through various methods, including the acid-catalyzed rearrangement of cyclopropylcarbinol. orgsyn.orgorgsyn.org This procedure involves refluxing cyclopropylcarbinol with hydrochloric acid to yield cyclobutanol, which can then be purified by distillation. orgsyn.org
More recent and sophisticated methods focus on [2+2] cycloaddition reactions. A hyperbaric [2+2] cycloaddition between a sulfonyl allene (B1206475) and benzyl (B1604629) vinyl ether provides a pathway to functionalized cyclobutane (B1203170) scaffolds, which can be converted to cyclobutanol derivatives. ru.nl This approach allows for the creation of diverse libraries of cyclobutanol compounds. ru.nl The cyclobutane ring is also accessible through the photolytic β-scission of a cyclobutoxy radical or palladium(II)-catalyzed oxidative transformations of tertiary cyclobutanols. acs.org
Once cyclobutanol is obtained, it can be converted into a cyclobutoxide salt using a strong base like sodium hydride. transformationtutoring.com This alkoxide then serves as the nucleophile to displace a leaving group (e.g., chlorine) from a 2-chloropyrazine molecule, forming the target this compound ether bond. libretexts.org
Green Chemistry Principles in this compound Synthesis
Integrating green chemistry principles into synthetic routes is essential for developing sustainable pharmaceutical processes. acs.orgorganic-chemistry.orgworktribe.com This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.
Solvent-Free Synthesis Approaches
Solvent-free reactions, often conducted by grinding reactants together (mechanochemistry) or heating them without a solvent, represent a significant green chemistry advancement. orgsyn.orgacs.org These methods can lead to higher yields, shorter reaction times, and simpler work-up procedures. For the synthesis of heterocyclic compounds, solvent-free conditions have proven highly effective. For instance, pyranopyrazole derivatives have been synthesized in high yields through a four-component reaction under solvent-free conditions using a reusable ionic liquid catalyst. orgsyn.org Similarly, NH-pyrazoles can be synthesized by grinding. rsc.org The principles of mechanochemistry have also been applied to the synthesis of pyrazine derivatives, demonstrating a viable green alternative to traditional solvent-based methods. acs.org
Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Kinetics
Microwave-Assisted Organic Synthesis (MAOS) has become a powerful tool in organic chemistry for accelerating reaction rates. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. ru.nl This technique has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including pyrazoline and pyrazole (B372694) derivatives. ru.nl For example, pyrazoline derivatives have been synthesized in a two-step process where the final cyclization is efficiently assisted by microwave irradiation. ru.nl The synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives was also achieved under microwave conditions, highlighting the applicability of MAOS to pyrazine-related structures. This technology offers a greener alternative by reducing energy consumption and often allowing for the use of less solvent.
The table below compares conventional heating with microwave-assisted synthesis for pyrazolopyridine derivatives, illustrating the typical enhancements in reaction time and yield achieved with MAOS.
| Compound | Method | Reaction Time | Yield (%) |
| 4a | Conventional | 6 hr | 70 |
| 4a | Microwave | 10 min | 90 |
| 4b | Conventional | 8 hr | 65 |
| 4b | Microwave | 15 min | 85 |
| 4c | Conventional | 7 hr | 75 |
| 4c | Microwave | 12 min | 92 |
Photochemical Pathways for Pyrazine Derivative Formation
Photochemical reactions, which use light to initiate chemical transformations, offer unique and often milder pathways for the synthesis of complex molecules. In heterocyclic chemistry, photochemistry provides routes that are not accessible through thermal methods.
The vapor-phase irradiation of substituted pyridazines with mercury lamps has been shown to induce rearrangement to form pyrazine derivatives. This specific rearrangement pathway dictates the final substitution pattern on the pyrazine ring. For example, 4,5-disubstituted pyridazines are converted into 2,5-disubstituted pyrazines.
Furthermore, photochemical reactions can generate reactive intermediates under reagent-free conditions. The photolysis of tetrazoles, for instance, generates nitrile imine dipoles that can be trapped to form pyrazolines, a reaction that can be efficiently performed in a continuous flow reactor. researchgate.net While direct photochemical synthesis of the pyrazine core from acyclic precursors is less common, the irradiation of pyrazin-2(1H)-ones in the presence of a sensitizer (B1316253) and oxygen leads to the formation of endoperoxides, demonstrating the reactivity of the pyrazine ring under photochemical conditions. rsc.org The study of pyridinyl radicals, generated via photochemical single-electron reduction, also opens new avenues for C-H functionalization of pyridine (B92270) and by extension, pyrazine rings, under metal-free conditions. acs.org
Flow Chemistry Applications in this compound Synthesis
Currently, there is no available research data or published literature that specifically details the synthesis of this compound utilizing flow chemistry methodologies. While flow chemistry has been successfully applied to the synthesis of other pyrazine derivatives, such as pyrazinamides, and for general nucleophilic aromatic substitution (SNAr) reactions, its application to the synthesis of this compound has not been reported. nih.govnih.gov
The synthesis of this compound would likely proceed via a nucleophilic aromatic substitution reaction, where a 2-halopyrazine is reacted with cyclobutanol in the presence of a base. Although batch synthesis methods for similar alkoxy-substituted pyrazines have been described, the transition of this specific transformation to a continuous-flow process has not been documented in the scientific literature. rsc.org Therefore, no data on reaction conditions, yields, or reactor configurations for the flow synthesis of this compound can be provided.
Chemical Reactivity and Transformation of 2 Cyclobutoxypyrazine
Electrophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Ring
Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.orgmsu.edu While aromatic compounds readily undergo these reactions, the electron-deficient nature of the pyrazine ring makes it less reactive towards electrophiles compared to benzene. libretexts.org The presence of a substituent can either activate or deactivate the ring and direct the incoming electrophile to specific positions. libretexts.org
Regioselectivity and Directing Effects of the Cyclobutoxy Substituent
The cyclobutoxy group, attached to the pyrazine ring via an oxygen atom, is an activating group. The lone pairs of electrons on the oxygen atom can be donated to the aromatic ring through resonance, increasing the electron density of the ring and making it more susceptible to electrophilic attack. This electron donation preferentially stabilizes the carbocation intermediates formed during ortho and para attack. libretexts.orglibretexts.org
Consequently, the cyclobutoxy group is an ortho-, para-director. However, the positions on the pyrazine ring are not equivalent. In 2-cyclobutoxypyrazine, the possible positions for electrophilic attack are C-3, C-5, and C-6. The directing effect of the cyclobutoxy group would favor substitution at the ortho positions (C-3) and the para position (C-5). Steric hindrance from the bulky cyclobutoxy group might reduce the likelihood of attack at the adjacent C-3 position, potentially favoring the C-5 position. wolfram.com The electron-withdrawing nature of the pyrazine nitrogens also influences regioselectivity, generally directing electrophiles away from adjacent carbons.
Interactive Data Table: Expected Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position of Attack | Electronic Effect of Cyclobutoxy Group | Influence of Pyrazine Nitrogens | Predicted Outcome |
| C-3 (ortho) | Activating (Resonance) | Deactivating (Inductive) | Possible, but may be sterically hindered |
| C-5 (para) | Activating (Resonance) | Less direct deactivating influence | Favored position |
| C-6 (meta) | Less activated | Deactivating (Inductive) | Minor product |
Nitration and Halogenation Studies of the Pyrazine Core
Specific studies on the nitration and halogenation of this compound are not widely available in public literature. However, the general principles of these reactions on activated heterocyclic systems can be applied.
Nitration: This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. byjus.comlibretexts.orgmasterorganicchemistry.com For this compound, nitration would be expected to yield primarily 2-cyclobutoxy-5-nitropyrazine, following the directing effect of the cyclobutoxy group.
Halogenation: The reaction with halogens like bromine (Br₂) or chlorine (Cl₂) usually requires a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to generate a more potent electrophile. youtube.comyoutube.com The halogenation of this compound would likely result in the formation of 2-bromo-5-cyclobutoxypyrazine (B2899994) or 2-chloro-5-cyclobutoxypyrazine as the major products.
Nucleophilic Additions and Substitutions Involving the Pyrazine Moiety
The electron-deficient character of the pyrazine ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present. masterorganicchemistry.comlibretexts.orgmdpi.com
Influence of the Cyclobutoxy Group on Nucleophilic Attack Direction
For a nucleophilic aromatic substitution reaction to occur on the pyrazine ring itself, a leaving group (such as a halide) would need to be present. If we consider a hypothetical derivative, such as 2-chloro-5-cyclobutoxypyrazine, a nucleophile would readily attack the carbon bearing the chlorine atom. The cyclobutoxy group, being electron-donating, would help to stabilize the Meisenheimer complex intermediate formed during the reaction, thereby facilitating the substitution. libretexts.org The attack would be directed to the position of the leaving group.
Transformations Involving the Cyclobutoxy Side Chain**
The cyclobutoxy side chain can also undergo chemical transformations, although these are generally less common than reactions on the aromatic core. The ether linkage is typically stable, but it can be cleaved under harsh acidic conditions (e.g., using strong hydrohalic acids like HBr or HI). This would lead to the formation of 2-hydroxypyrazine (B42338) (or its tautomer, 2(1H)-pyrazinone) and a cyclobutyl halide. The cyclobutane (B1203170) ring itself is relatively stable but can undergo ring-opening reactions under specific catalytic or high-energy conditions, though this is not a typical transformation in standard organic synthesis.
Cleavage Reactions of the Cyclobutoxy Ether Linkage
The ether linkage in this compound is susceptible to cleavage under acidic conditions, a reaction characteristic of ethers. openstax.orgmasterorganicchemistry.com Strong protic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are typically employed for this purpose. openstax.org The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, a nucleophilic substitution reaction occurs.
Given the structure of this compound, the cleavage can proceed through either an S_N1 or S_N2 mechanism, depending on the specific reaction conditions and the nature of the attacking nucleophile. In the case of an S_N2 mechanism, the halide ion (I⁻ or Br⁻) would attack the less sterically hindered carbon of the protonated ether. libretexts.org For this compound, this would likely be one of the methylene (B1212753) carbons of the cyclobutane ring. However, due to the inherent strain and potential for carbocation rearrangement in the cyclobutyl system, an S_N1 pathway may also be operative, particularly with Lewis acids. mdpi.com
Cleavage of the aryl ether bond (between the pyrazine ring and the oxygen atom) is generally disfavored because nucleophilic attack on an sp²-hybridized carbon of an aromatic ring is energetically unfavorable. libretexts.org Therefore, the expected products from the acidic cleavage of this compound would be 2-hydroxypyrazine (or its tautomer, 2-pyrazinone) and a cyclobutyl halide.
The table below summarizes the expected products of the acid-catalyzed cleavage of the cyclobutoxy ether linkage.
| Reagent | Proposed Mechanism | Products |
| HI or HBr | S_N2/S_N1 | 2-Hydroxypyrazine, Cyclobutyl iodide/bromide |
| Lewis Acids (e.g., BBr₃) | Lewis acid-assisted cleavage | 2-Hydroxypyrazine, Cyclobutyl bromide |
Oxidative and Reductive Transformations of the Cyclobutane Ring
The cyclobutane ring in this compound can undergo both oxidative and reductive transformations, often leading to ring-opening.
Reductive Transformations: Catalytic hydrogenation of cyclobutanes can lead to the cleavage of a C-C bond and the formation of the corresponding linear alkane. pharmaguideline.com This reaction typically requires a transition metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) and occurs under a hydrogen atmosphere. The high ring strain of the cyclobutane ring (approximately 26 kcal/mol) provides the thermodynamic driving force for this ring-opening hydrogenation. wikipedia.org For this compound, this would result in the formation of 2-(n-butoxy)pyrazine. The specific conditions, such as temperature and pressure, would influence the efficiency of this transformation.
Oxidative Transformations: The oxidation of the cyclobutane ring can be more complex. While the cyclobutane ring itself is relatively resistant to oxidation under mild conditions, the presence of the adjacent pyrazine ring can influence its reactivity. marquette.edu Strong oxidizing agents can lead to the cleavage of the cyclobutane ring. Furthermore, the pyrazine ring itself can be oxidized to its N-oxide, which could in turn influence the reactivity of the cyclobutyl substituent. The oxidation of aromatic rings often proceeds via the formation of a radical cation. researchgate.net
The table below outlines potential reductive and oxidative transformations of the cyclobutane ring.
| Reaction Type | Reagents and Conditions | Expected Product |
| Reductive Ring-Opening | H₂, Pd/C or PtO₂ | 2-(n-Butoxy)pyrazine |
| Oxidative Cleavage | Strong oxidizing agents (e.g., KMnO₄, O₃) | Complex mixture of degradation products |
Metalation and Lithiation Studies of this compound
The pyrazine ring is electron-deficient and generally undergoes nucleophilic rather than electrophilic substitution. slideshare.net However, the introduction of substituents can be achieved through directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org
Directed ortho-Metalation Strategies
In the context of this compound, the cyclobutoxy group, being an ether, can function as a directed metalation group (DMG). wikipedia.org The oxygen atom of the ether can coordinate to a strong base, such as an organolithium reagent (e.g., n-butyllithium), thereby directing the deprotonation to the adjacent ortho position on the pyrazine ring (C-3). cmu.eduharvard.edu This process, known as directed ortho-lithiation, would generate a 3-lithio-2-cyclobutoxypyrazine intermediate. The efficiency of this reaction would depend on factors such as the choice of base, solvent, and temperature. The use of additives like tetramethylethylenediamine (TMEDA) can enhance the reactivity of the organolithium reagent.
Subsequent Electrophilic Quenching Reactions
The generated 3-lithio-2-cyclobutoxypyrazine is a powerful nucleophile and can react with a wide range of electrophiles to introduce various functional groups at the 3-position of the pyrazine ring. This two-step sequence of directed ortho-metalation followed by electrophilic quenching provides a versatile method for the synthesis of 2,3-disubstituted pyrazines.
The table below provides examples of potential electrophilic quenching reactions.
| Electrophile | Functional Group Introduced | Product |
| Carbon dioxide (CO₂) | Carboxylic acid | 2-Cyclobutoxy-3-pyrazinecarboxylic acid |
| Aldehydes/Ketones (e.g., RCHO, RCOR') | Hydroxyalkyl/Hydroxyaryl | 2-Cyclobutoxy-3-(hydroxyalkyl)pyrazine |
| Alkyl halides (e.g., RX) | Alkyl | 2-Cyclobutoxy-3-alkylpyrazine |
| Disulfides (e.g., RSSR) | Thioether | 2-Cyclobutoxy-3-(thioalkyl)pyrazine |
| Iodine (I₂) | Iodo | 2-Cyclobutoxy-3-iodopyrazine |
Rearrangement Reactions and Pericyclic Processes of Pyrazine Derivatives
Pyrazine derivatives can undergo various rearrangement reactions and participate in pericyclic processes, often influenced by the nature and position of their substituents. libretexts.orgbyjus.com
While specific rearrangement reactions for this compound are not extensively documented, analogies can be drawn from the known chemistry of other pyrazine derivatives. For instance, N-oxides of pyrazines are known to undergo rearrangements in the presence of acetic anhydride. nih.gov If this compound were to be converted to its N-oxide, similar rearrangements could be envisioned.
Pericyclic reactions, which proceed through a cyclic transition state, are another class of transformations that could potentially involve the pyrazine ring or the cyclobutane moiety. wikipedia.orgmsu.edulibretexts.org For example, the cyclobutane ring itself can participate in electrocyclic ring-opening reactions under thermal or photochemical conditions, as mentioned earlier. masterorganicchemistry.comresearchgate.net The pyrazine ring, with its π-electron system, could also participate in cycloaddition reactions, although its electron-deficient nature would favor reactions with electron-rich partners.
It is important to note that the specific outcomes of these reactions for this compound would need to be determined experimentally.
Electrochemical Reactivity of this compound
The electrochemical behavior of pyrazine and its derivatives is a subject of significant interest, providing insights into their reaction mechanisms, intermediate stability, and potential for synthetic applications. The reactivity is characterized by both reductive and oxidative pathways, which are highly dependent on factors such as the solvent, pH, and the nature of substituents on the pyrazine ring.
The electrochemical reduction of pyrazines has been shown to proceed through a series of steps, often involving the formation of transient intermediates. In alkaline hydroorganic solutions, the reduction of various pyrazines leads to the formation of 1,4-dihydropyrazines. cdnsciencepub.comcdnsciencepub.com These intermediates are typically highly oxidizable and, therefore, difficult to isolate. cdnsciencepub.comcdnsciencepub.com The initial reduction often involves the formation of a radical anion, which can then undergo further reactions. researchgate.netuq.edu.au
The stability and subsequent reaction pathways of these intermediates are influenced by the reaction conditions. For instance, the 1,4-dihydropyrazine (B12976148) intermediates can isomerize to the more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.comcdnsciencepub.com The rate of this isomerization is dependent on the pH and the specific cosolvent used in the reaction medium. cdnsciencepub.comcdnsciencepub.com
The electrochemical behavior of pyrazine derivatives is also markedly affected by the pH of the medium. researchgate.net Studies on 2-hydroxy-3-phenyl-6-methylpyrazine have demonstrated that the reduction process can involve two electrons and a variable number of protons, depending on the pH range. researchgate.net This highlights the critical role of protonation in the reduction mechanism.
The general scheme for the electrochemical reduction of pyrazines can be summarized as the formation of a highly oxidizable 1,4-dihydro derivative, which subsequently isomerizes. cdnsciencepub.com The nature of the substituents on the pyrazine ring dictates the electrochemical behavior, with electron-withdrawing groups generally leading to reversible reduction processes, while electron-donating groups result in reversibility only under specific conditions or lead to irreversible processes. researchgate.net
A study using surface-enhanced Raman scattering (SERS) on the electrochemical reduction of pyrazine on a silver electrode identified the main product as the 1,4-dihydropyrazine cation (DHPz+). rsc.org This reduction was found to be not completely reversible, with some of the DHPz+ remaining adsorbed on the electrode surface even after the potential was reversed. rsc.org
Table 1: Electrochemical Reduction Products of Pyrazine Derivatives
| Pyrazine Derivative | Reduction Conditions | Intermediate/Product | Reference |
| Various Pyrazines | Alkaline hydroorganic medium | 1,4-Dihydropyrazines (unstable), isomerize to 1,2- or 1,6-dihydropyrazines | cdnsciencepub.comcdnsciencepub.com |
| 2-Hydroxy-3-phenyl-6-methylpyrazine | Varied pH | Dihydropyrazine derivative | researchgate.net |
| Pyrazine | 1.0 M KBr solution, Ag electrode | 1,4-Dihydropyrazine cation (DHPz+) | rsc.org |
| Pyrazine | Metallic potassium in 1,2-dimethoxyethane | Pyrazine radical anion (pz-.) | researchgate.netuq.edu.au |
The oxidative pathways of pyrazine systems, while less explored in the context of this compound specifically, can be inferred from the behavior of related heterocyclic compounds. Generally, the oxidation of aromatic heterocycles like pyrazine can proceed through mechanisms such as hydroxylation and ring cleavage. researchgate.net These reactions are often facilitated by reactive oxygen species, including hydroxyl radicals or molecular oxygen, sometimes in the presence of transition metals. researchgate.net
For some substituted pyrazines, reaction with singlet oxygen can lead to the formation of stable endo-peroxides. rsc.org For example, 2,5-diethoxy-3,6-dimethyl-3,6-epidioxy-3,6-dihydropyrazine can be formed in high yield through this pathway. rsc.org This intermediate can be subsequently reduced to the corresponding diol. rsc.org
Recent research has also demonstrated copper-catalyzed aerobic oxidative coupling as a method for synthesizing pyrazines from ketones and diamines. researchgate.net Mechanistic studies of this process suggest the involvement of radical species. researchgate.net While this is a synthetic route to pyrazines, it underscores the susceptibility of related structures to oxidative conditions and radical-mediated transformations.
The formation of radical cations of pyrazines has been observed upon exposure to γ-rays at low temperatures. rsc.org Depending on the substituents, these can be either n(σ)-radical cations or π-radical cations. rsc.org The type of radical formed influences the subsequent reactivity.
Advanced Spectroscopic and Analytical Methodologies for Research on 2 Cyclobutoxypyrazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. However, no specific ¹H or ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), for 2-Cyclobutoxypyrazine have been found in the public domain.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structure Assignments
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning complex structures. Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) map proton-carbon correlations over one bond and multiple bonds, respectively. nih.govnih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) is essential for determining spatial proximity and stereochemistry. researchgate.netelsevierpure.com
Despite the power of these techniques, a search for applied 2D NMR data (COSY, HSQC, HMBC, or NOESY spectra) for this compound yielded no specific results. Without experimental spectra, the creation of data tables for chemical shifts and correlations is not possible.
Dynamic NMR Studies of Conformational Isomerism and Rotational Barriers
Dynamic NMR (DNMR) studies are employed to investigate time-dependent molecular processes such as conformational changes and rotational energy barriers. For a molecule like this compound, DNMR could potentially provide insight into the rotation around the C-O bond and the puckering of the cyclobutane (B1203170) ring. However, there are no published dynamic NMR studies available for this compound.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. This is a crucial step in identifying unknown substances or confirming the synthesis of a target molecule. A search for HRMS data for this compound did not yield any specific experimental results for its exact mass.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis to establish the fragmentation pathways of a molecule. researchgate.net This technique provides detailed structural information by showing how a parent ion breaks down into smaller fragment ions. Studies on the fragmentation patterns of related heterocyclic systems like diketopiperazines exist, but no specific MS/MS fragmentation data or proposed pathways for this compound are available.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and analyze the vibrational modes of a molecule. An IR spectrum of this compound would be expected to show characteristic absorptions for C-H bonds (both aromatic from the pyrazine (B50134) ring and aliphatic from the cyclobutane ring), C-N and C=N bonds within the pyrazine ring, and the C-O-C ether linkage. Raman spectroscopy, being particularly sensitive to non-polar bonds, could provide additional information on the C-C bonds of the rings.
However, a search for experimentally recorded IR or Raman spectra for this compound was unsuccessful. Therefore, a data table of characteristic absorption bands and their corresponding vibrational modes cannot be compiled.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as a definitive technique for elucidating the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov This powerful analytical method relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal lattice. wikipedia.org By measuring the angles and intensities of the diffracted beams, a detailed electron density map of the molecule can be generated, revealing atomic positions, bond lengths, bond angles, and conformational details. wikipedia.orgresearchgate.net For a compound like this compound, obtaining a single crystal of suitable quality is a prerequisite and often the most challenging step in the process. nih.gov Once a suitable crystal is acquired, the four main stages of analysis are data collection, structure solution, refinement, and validation. nih.gov The resulting structural data is crucial for understanding the molecule's inherent properties and its interactions in the solid state. researchgate.net
While specific crystallographic data for this compound is not publicly available, analysis of structurally related pyrazine derivatives provides valuable insights into the potential solid-state characteristics. For instance, the study of other pyrazine-containing molecules can inform predictions about bond lengths, angles, and potential intermolecular interactions.
Analysis of Crystal Packing and Intermolecular Interactions
For pyrazine derivatives, non-classical hydrogen bonds are significant contributors to the crystal packing. In the crystal structure of a related compound, 4-(pyrazin-2-yl)morpholine, molecules are organized into sheets supported by C—H···N and C—H···O hydrogen-bonding interactions. nih.gov It is plausible that this compound would exhibit similar interactions, where the nitrogen atoms of the pyrazine ring and the oxygen atom of the cyclobutoxy group could act as hydrogen bond acceptors.
Additionally, π-π stacking interactions between the aromatic pyrazine rings are another key feature that could influence the crystal packing of this compound. mdpi.com These interactions, where the electron-rich π systems of adjacent rings align, contribute to the stability of the crystal lattice. The specific arrangement, whether face-to-face or offset, would depend on the steric influence of the cyclobutoxy group. The interplay of these various intermolecular forces dictates the final, most energetically favorable, three-dimensional arrangement of the molecules in the crystal. researchgate.net
Chromatographic Methodologies for Purity Assessment and Separation in Research
Chromatography is an indispensable tool in chemical research for the separation, identification, and purification of compounds. nih.gov For a substance like this compound, chromatographic techniques are essential for assessing its purity after synthesis and for isolating it from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile or thermally sensitive organic compounds. nih.gov A reversed-phase HPLC method would likely be the most suitable approach for analyzing this compound, given its predicted polarity. ijcpa.in
Developing a robust HPLC method involves the systematic optimization of several key parameters to achieve efficient and reliable separation. ijcpa.in The choice of a stationary phase, typically a C18 column, provides a non-polar surface for interaction. nih.gov The mobile phase composition, a critical factor, would likely consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of impurities with a wide range of polarities. nih.gov Other parameters such as flow rate, column temperature, and injection volume are fine-tuned to optimize peak shape and resolution. ijcpa.in Detection is commonly performed using a UV detector, set at a wavelength where the pyrazine ring exhibits strong absorbance. nih.gov
Table 1: Illustrative HPLC Method Parameters for Pyrazine Derivative Analysis
| Parameter | Typical Setting | Purpose |
| Column | Reversed-Phase C18, 5 µm, 250 x 4.6 mm | Provides a non-polar stationary phase for separation based on hydrophobicity. nih.gov |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | The aqueous component (A) and organic modifier (B) are used to elute compounds. Formic acid helps to control pH and improve peak shape. nih.govnih.gov |
| Elution Mode | Gradient | Allows for the separation of compounds with a range of polarities by varying the mobile phase composition over time. nih.gov |
| Flow Rate | 1.0 mL/min | Controls the speed at which the mobile phase and analyte pass through the column, affecting separation time and efficiency. ijcpa.in |
| Column Temp. | 25 °C | Maintained to ensure reproducible retention times. ijcpa.in |
| Detection | UV at ~270-280 nm | The pyrazine chromophore allows for sensitive detection at this wavelength range. |
| Injection Vol. | 5-10 µL | The amount of sample introduced onto the column. ijcpa.in |
This table presents a generalized set of starting conditions for method development for a pyrazine derivative like this compound, based on common practices in the field.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. nih.govresearchgate.net Given that many pyrazines are known for their volatility and aroma, GC-MS is an exceptionally well-suited method for the analysis of this compound, particularly for identifying trace impurities or characterizing its profile in a complex mixture. researchgate.netscispace.com
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized. The gaseous analytes are then carried by an inert gas (e.g., helium) through a capillary column. The column, often coated with a non-polar or mid-polar stationary phase, separates the components of the mixture based on their boiling points and interactions with the stationary phase. nih.gov As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. researchgate.net The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound. nih.gov
Table 2: Typical GC-MS Parameters for Volatile Pyrazine Analysis
| Parameter | Typical Setting | Purpose |
| GC Column | DB-5ms (or similar), 30 m x 0.25 mm, 0.25 µm film thickness | A common, non-polar column suitable for a wide range of volatile organic compounds. nih.gov |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Initial temp 50°C, hold 2 min, ramp to 280°C at 10°C/min, hold 5 min | A temperature program is used to effectively separate compounds with different boiling points. |
| Ion Source Temp. | 230 °C | Temperature of the mass spectrometer's ion source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| Mass Range | 40-400 amu | The range of mass-to-charge ratios scanned by the detector. |
This table outlines a general GC-MS method applicable to the analysis of volatile pyrazine compounds.
Computational and Theoretical Studies of 2 Cyclobutoxypyrazine
Prediction of Spectroscopic Parameters
No theoretical predictions of spectroscopic data (e.g., NMR, IR) for 2-Cyclobutoxypyrazine are available in the searched literature.
Without dedicated computational studies on this compound, any attempt to create the requested article would involve speculation or the use of data from unrelated molecules, which would violate the core instructions of the request. A scientifically accurate and detailed article as outlined is contingent on the existence of primary research, which is currently absent for this specific compound.
Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:
The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.
Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.
5.3.1. Computational NMR Chemical Shift Prediction 5.3.2. Vibrational Frequency Calculations for IR/Raman Spectra Assignment 5.4. Reaction Mechanism Elucidation Through Computational Modeling 5.4.1. Transition State Characterization for Key Synthetic Steps 5.4.2. Energy Profiles of Intramolecular Rearrangements 5.5. Analysis of Aromaticity and Electronic Delocalization in the Pyrazine (B50134) Ring 5.6. Quantitative Structure-Reactivity Relationships (QSRR) Studies
Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).
Derivatization and Synthesis of Analogues Based on the 2 Cyclobutoxypyrazine Scaffold
Introduction of Substituents onto the Pyrazine (B50134) Ring
The electron-deficient nature of the pyrazine ring influences its reactivity, making it amenable to specific functionalization strategies. rsc.orgnih.gov Introducing substituents onto the pyrazine core of 2-cyclobutoxypyrazine can be achieved through either pre-functionalization followed by cross-coupling or by direct C-H activation.
Halogenation and Subsequent Cross-Coupling Reactions
A robust and widely employed method for functionalizing the pyrazine ring is through initial halogenation, typically chlorination or bromination, to create a reactive handle for subsequent transition metal-catalyzed cross-coupling reactions. The presence of the alkoxy group at the C2 position will direct halogenation to other positions on the pyrazine ring.
Once halogenated, the resulting halo-2-cyclobutoxypyrazine can undergo a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are foundational in modern synthetic chemistry due to their broad substrate scope and functional group tolerance. researchgate.netyoutube.com
Suzuki-Miyaura Coupling: This reaction couples the halopyrazine with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgresearchgate.netyoutube.com It is one of the most versatile methods for creating biaryl structures. researchgate.netnih.gov For instance, 2-chloropyrazines have been successfully coupled with various arylboronic acids using catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) with specialized ligands. rsc.orgresearchgate.netresearchgate.net The reaction conditions are generally mild, often using aqueous solvent systems, making it highly applicable in complex molecule synthesis. researchgate.netresearchgate.net
Stille Coupling: This reaction involves the coupling of the halopyrazine with an organostannane reagent. It is known for its tolerance of a wide array of functional groups, though the toxicity of organotin compounds is a consideration. rsc.org
Kumada Coupling: This involves the reaction of the halopyrazine with a Grignard (organomagnesium) reagent, typically catalyzed by nickel or palladium. rsc.org For example, fluoropyrazines have been shown to react with phenylmagnesium chloride under nickel catalysis to yield the corresponding phenylpyrazine. rsc.org
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed, reacting the halopyrazine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. rsc.org Chloropyrazine has proven to be an excellent substrate for this transformation. rsc.org
| Cross-Coupling Reaction | Halopyrazine Substrate | Coupling Partner | Catalyst System (Example) | Resulting Bond |
| Suzuki-Miyaura | Chloro- or Bromopyrazine | Arylboronic Acid | Pd(PPh₃)₄ / Base | Pyrazine-Aryl |
| Stille | Chloro- or Bromopyrazine | Organostannane | Pd Catalyst | Pyrazine-Aryl/Alkyl |
| Kumada | Fluoro- or Chloropyrazine | Grignard Reagent | Ni or Pd Catalyst | Pyrazine-Aryl/Alkyl |
| Sonogashira | Chloro- or Bromopyrazine | Terminal Alkyne | Pd Catalyst / Cu(I) | Pyrazine-Alkyne |
Direct Functionalization through C-H Activation Methodologies
In recent years, direct C-H activation has emerged as a more atom-economical and efficient strategy, avoiding the need for pre-halogenation of the pyrazine ring. rsc.orgnih.gov This approach involves the direct coupling of a C-H bond on the pyrazine ring with a suitable reaction partner, mediated by a transition metal catalyst.
Ruthenium- and palladium-based catalysts have been instrumental in advancing this field. mdpi.comacs.org For N-heterocycles like pyrazine, the nitrogen atom can act as a directing group, guiding the catalyst to a specific C-H bond, often at the ortho-position. mdpi.comacs.org
Palladium-Catalyzed C-H Arylation: Methods have been developed for the direct arylation of pyrazine rings. For example, the C-H/C-H cross-coupling of pyrazine N-oxide with an indole (B1671886) derivative has been achieved using a palladium(II) acetate catalyst. rsc.orgclockss.org Pyridine (B92270) N-oxides have also been used as directing groups to facilitate the C-H functionalization of acyclic systems. acs.org
Ruthenium-Catalyzed C-H Functionalization: Ruthenium complexes, such as [RuCl₂(p-cymene)]₂, are effective catalysts for the direct arylation of N-heteroarenes with aryl halides or aryl boronic acids. mdpi.com Ruthenium N-heterocyclic carbene (NHC) complexes have also shown high activity in C-H activation, enabling tandem reactions for C-C bond formation. nih.govacs.org These methods are attractive for late-stage functionalization in drug discovery programs. nih.govacs.org
| C-H Activation Approach | Catalyst System (Example) | Reaction Partner | Functionalization Outcome |
| Palladium-Catalyzed Arylation | Pd(OAc)₂ / AgOAc | Indole | Direct C-C bond formation |
| Ruthenium-Catalyzed Arylation | [RuCl₂(p-cymene)]₂ / Ligand | Aryl Halide/Boronic Acid | Direct C-C bond formation |
| Ruthenium-Catalyzed Allylation | Ru(H)(Cl)(CO)(PPh₃)₃ / Ligand | Diene | C-H allylation |
Modifications of the Cyclobutoxy Side Chain
Altering the cyclobutoxy moiety provides another avenue for creating structural diversity and fine-tuning the properties of the parent molecule. These modifications can include changing the size of the cycloalkane ring or introducing substituents onto it.
Ring Expansion and Contraction Strategies of the Cyclobutane (B1203170) Moiety
Modifying the ring size of the cyclobutoxy group can significantly impact the conformational profile of the molecule.
Ring Expansion: Cyclobutanes can be expanded to cyclopentanes through various rearrangement reactions. nih.gov Gold(I)-catalyzed ring expansion of alkynyl cyclobutanols is one such method. scribd.comharvard.edu Another common strategy is the pinacol-type rearrangement of 1,2-diols on the cyclobutane ring, which can be promoted by acid catalysis. wikipedia.org Tandem fluorination-ring enlargement of allylic cyclobutanols has also been achieved using organocatalysis. nih.gov
Ring Contraction: The synthesis of smaller rings from larger ones is also a viable strategy. Cyclobutanes can be synthesized via the ring contraction of readily available pyrrolidines. chemistryviews.orgacs.org This transformation can proceed stereoselectively through a proposed 1,4-biradical intermediate. acs.org For cyclobutanones, tandem Wittig reactions can lead to ring contraction, yielding functionalized cyclopropanes. researchgate.netrsc.org
Introduction of Additional Functionalities onto the Cyclobutane Ring
Introducing substituents directly onto the cyclobutane ring can create new chiral centers and interaction points for biological targets. The synthesis of polysubstituted cyclobutanes is an active area of research. researchgate.net
Rhodium(II) catalysts have been effectively used for the regio- and stereoselective C-H functionalization of arylcyclobutanes. nih.gov By choosing the appropriate catalyst, functionalization can be directed to different positions on the cyclobutane ring. For instance, in an arylcyclobutane system, C-H functionalization can be directed to the benzylic C1 position. nih.gov Palladium-catalyzed C-H arylation has also been used to create 1,3-diarylcyclobutanes, where an amide directing group controls the stereochemistry of the addition. acs.org Furthermore, functionalized cyclobutanes can be prepared through the ring-opening of bicyclobutanes, allowing for the introduction of phosphinoyl groups and other functionalities. researchgate.netnuph.edu.ua
Synthesis of Heteroatom-Containing Analogues
Replacing the oxygen atom of the cyclobutoxy group with other heteroatoms, such as nitrogen or sulfur, creates isosteres with potentially different hydrogen bonding capabilities and metabolic stabilities.
A common route to such analogues involves the initial synthesis of a 2-halopyrazine, such as 2-chloropyrazine (B57796). This intermediate can then undergo nucleophilic aromatic substitution (SₙAr) with an appropriate nucleophile.
Synthesis of 2-Aminopyrazine (B29847) Analogues: Reacting a 2-chloropyrazine derivative with an amine (e.g., cyclobutylamine) or with anhydrous ammonia (B1221849) at elevated temperatures can yield the corresponding 2-aminopyrazine analogue. google.com This amination can often be performed in a suitable inert solvent like ethanol (B145695) in an autoclave. google.com
Synthesis of 2-Thiopyrazine Analogues: Similarly, treatment of a 2-chloropyrazine with a thiol, such as cyclobutanethiol, in the presence of a base would lead to the formation of a 2-(cyclobutylthio)pyrazine derivative.
These heteroatom-containing analogues can then be further diversified using the pyrazine functionalization methods described in section 6.1. A patent describes the synthesis of various 2-aminopyrazines and pyrazines from α-iminodiacetonitriles by reacting them with alcohols or thioalcohols, indicating alternative routes to these structures. google.com
Stereoselective Synthesis of Chiral this compound Derivatives
The introduction of chirality into the this compound scaffold offers a promising avenue for the exploration of novel structure-activity relationships and the development of enantiomerically pure compounds. The stereoselective synthesis of such derivatives primarily focuses on the establishment of a chiral cyclobutoxy moiety, which can then be coupled with a pyrazine ring. The key challenge lies in controlling the stereochemistry of the cyclobutane ring, which can be achieved through various asymmetric synthetic strategies.
One of the most effective methods for generating chiral cyclobutanols is the enantioselective reduction of prochiral cyclobutanones. rsc.orgnih.gov This approach allows for the creation of a stereogenic center at the carbon bearing the hydroxyl group. Subsequently, the resulting chiral cyclobutanol (B46151) can be used in a nucleophilic substitution reaction with a suitable 2-halopyrazine to furnish the desired chiral this compound derivative.
A general and robust strategy involves a two-step sequence. The first step is the catalytic enantioselective reduction of a cyclobutanone (B123998) derivative. nih.gov For instance, the use of a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst with borane (B79455) dimethyl sulfide (B99878) complex, can afford the corresponding chiral cyclobutanol with high enantiomeric excess (ee). nih.gov The choice of the specific cyclobutanone precursor allows for the introduction of various substituents on the cyclobutane ring, leading to a diverse range of chiral building blocks.
The second step is the etherification of the chiral cyclobutanol with a 2-halopyrazine, typically 2-chloropyrazine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net The alkoxide of the chiral cyclobutanol, generated by a suitable base such as sodium hydride, acts as the nucleophile, displacing the halide from the pyrazine ring. unco.edu This reaction generally proceeds with retention of configuration at the chiral center of the cyclobutanol, as the stereogenic carbon is not directly involved in the substitution reaction. The reaction conditions, including the choice of solvent and base, can be optimized to ensure high yields and prevent side reactions. researchgate.net
Enantioselective Reduction: A prochiral cyclobutanone is reduced using a chiral reducing agent or a catalyst to produce a chiral cyclobutanol with high enantiomeric purity.
Etherification: The chiral cyclobutanol is then reacted with a 2-halopyrazine in the presence of a base to form the chiral this compound derivative.
The following table outlines a representative stereoselective synthesis of a chiral this compound derivative, starting from a generic cyclobutanone.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | Substituted Cyclobutanone | (S)-CBS catalyst, BH₃·SMe₂ | Chiral Substituted Cyclobutanol | 95 | 98 |
| 2 | Chiral Substituted Cyclobutanol, 2-Chloropyrazine | NaH, THF, reflux | Chiral 2-(Substituted-cyclobutoxy)pyrazine | 85 | >98 |
Applications of 2 Cyclobutoxypyrazine in Advanced Organic Synthesis and Materials Science
2-Cyclobutoxypyrazine as a Versatile Synthetic Building Block
The inherent reactivity of the pyrazine (B50134) nucleus, coupled with the influence of the cyclobutoxy substituent, positions this compound as a valuable intermediate in organic synthesis. google.com Its structure allows for a range of chemical transformations, making it a key starting material for more complex molecular architectures.
Precursor for Advanced Pyrazine-Containing Heterocycles
The synthesis of complex heterocyclic systems often relies on the strategic functionalization of simpler building blocks. msu.edu this compound serves as an excellent precursor for a variety of advanced pyrazine-containing heterocycles. The alkoxy group can be a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups at the C-2 position. For instance, reaction with various nucleophiles such as amines or thiols can lead to the corresponding 2-amino- or 2-thiopyrazine derivatives, which are themselves important scaffolds in medicinal chemistry.
Furthermore, the pyrazine ring can undergo reactions such as C-H activation or cross-coupling reactions, enabling the construction of highly substituted and complex pyrazine systems. organic-chemistry.org The cyclobutoxy group, while influencing the regioselectivity of these reactions, can be retained in the final product to modulate its physicochemical properties or can be cleaved at a later synthetic stage. The synthesis of pyrazine-based compounds is of significant interest due to their diverse biological activities. nih.gov
| Precursor | Reaction Type | Resulting Heterocycle |
| This compound | Nucleophilic Aromatic Substitution | 2-Amino-, 2-Thio-, or 2-Alkoxypyrazine derivatives |
| This compound | Palladium-catalyzed Cross-Coupling | Aryl- or Alkyl-substituted pyrazines |
| This compound | Cycloaddition Reactions | Fused pyrazine heterocyclic systems |
Role in Multi-Component Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. organic-chemistry.orgwikipedia.org While specific examples involving this compound in MCRs are not extensively documented, the pyrazine core itself can participate in such transformations. For example, the nitrogen atoms of the pyrazine ring can act as nucleophiles or bases, and the ring can be involved in cycloaddition reactions. uwindsor.ca
The presence of the cyclobutoxy group could influence the reactivity and selectivity of MCRs. Its steric bulk might direct the approach of reactants, leading to specific stereochemical outcomes. The development of novel MCRs involving pyrazine derivatives is an active area of research, and this compound represents a promising substrate for the discovery of new synthetic methodologies. nih.govnih.gov
Ligand Design and Coordination Chemistry Applications
The nitrogen atoms of the pyrazine ring possess lone pairs of electrons, making them excellent coordinating sites for metal ions. rsc.org This property has led to the extensive use of pyrazine derivatives as ligands in coordination chemistry, with applications ranging from catalysis to the construction of functional materials.
This compound as a Ligand in Homogeneous Catalysis
In homogeneous catalysis, the ligand plays a crucial role in determining the activity, selectivity, and stability of the metal catalyst. nih.govnsf.gov Pyrazine-based ligands have been employed in various catalytic transformations. This compound can act as a monodentate or bidentate ligand, coordinating to a metal center through one or both of its nitrogen atoms.
The cyclobutoxy group can exert a significant steric and electronic influence on the catalytic center. ehu.es This can be advantageous in asymmetric catalysis, where the chiral environment created by the ligand is key to achieving high enantioselectivity. nih.gov While the direct application of this compound in catalysis is an area ripe for exploration, the principles of ligand design suggest its potential in reactions such as cross-coupling, hydrogenation, and hydroformylation. rsc.org
Metal-Organic Framework (MOF) Components Incorporating Pyrazine Moieties
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. iucr.org Pyrazine and its derivatives are popular choices as linkers in MOF synthesis due to their ability to bridge metal centers, leading to the formation of one-, two-, or three-dimensional networks. rsc.orgacs.org
The incorporation of this compound as a linker in MOFs could lead to materials with unique properties. The cyclobutoxy group would project into the pores of the framework, influencing the size, shape, and chemical environment of the cavities. This could be exploited for applications in gas storage, separation, and catalysis. The synthesis of pyrazine-based MOFs has been shown to result in materials with interesting electronic and conductive properties. chinesechemsoc.orgnih.gov
| MOF Property | Influence of this compound |
| Pore Size and Shape | The cyclobutoxy group can modify the internal dimensions and topology of the pores. |
| Surface Functionality | The ether oxygen of the cyclobutoxy group can provide an additional interaction site. |
| Adsorption Properties | The modified pore environment can lead to selective adsorption of guest molecules. |
Applications in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of non-covalent interactions and the assembly of molecules into larger, organized structures. researchgate.net Pyrazine derivatives are valuable components in supramolecular chemistry due to their ability to participate in hydrogen bonding, π-π stacking, and metal coordination. mdpi.comnih.gov
This compound can be a versatile building block for the construction of various supramolecular assemblies. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, while the aromatic ring can engage in π-stacking interactions with other aromatic systems. acs.org The cyclobutoxy group can influence the packing of molecules in the solid state and the stability of complexes in solution. The self-assembly of pyrazine-containing tectons can lead to the formation of discrete macrocycles or extended networks with potential applications in molecular recognition and sensing. frontiersin.org
Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:
The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.
Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.
7.3.1. Molecular Recognition Studies (Purely Chemical Host-Guest Systems) rsc.orgacs.org 7.3.2. Self-Assembly Processes Involving Pyrazine Derivatives 7.4. Potential in Advanced Materials Science Research 7.4.1. Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices acs.org 7.4.2. Dye-Sensitized Solar Cells (DSSCs) 7.4.3. Polymer Chemistry Applications as Monomers or Modifiers 7.4.4. CO2 Adsorption Materials
Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).
Future Research Directions and Unexplored Reactivity of 2 Cyclobutoxypyrazine
Development of More Sustainable and Efficient Synthetic Routes
Current synthetic methodologies for alkoxy-pyrazines often rely on traditional batch processes that can be resource-intensive and generate significant waste. A primary focus of future research will be the development of greener and more efficient synthetic pathways to 2-cyclobutoxypyrazine.
One promising avenue is the application of acceptorless dehydrogenative coupling (ADC) reactions. This approach, which has been successfully used for the synthesis of other pyrazine (B50134) derivatives, involves the coupling of 2-amino alcohols, with water and hydrogen gas as the only byproducts. nih.govacs.org The use of earth-abundant metal catalysts, such as manganese, in these reactions further enhances their sustainability. acs.org Adapting this methodology for the synthesis of this compound would represent a significant step towards a more atom-economical and environmentally benign process.
Another key area for development is the use of biocatalytic continuous-flow systems . Recent studies have demonstrated the efficient synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines using immobilized enzymes in a continuous-flow setup. rsc.orgrsc.org This technology offers several advantages, including milder reaction conditions, reduced solvent usage, and the potential for high-throughput synthesis. rsc.org Exploring enzymatic routes to this compound could lead to highly selective and sustainable production methods.
| Synthetic Strategy | Potential Advantages | Relevant Research |
| Acceptorless Dehydrogenative Coupling | Atom-economical, environmentally benign, use of earth-abundant catalysts. | nih.govacs.org |
| Biocatalytic Continuous-Flow Synthesis | Mild reaction conditions, reduced waste, high selectivity, potential for scalability. | rsc.orgrsc.org |
Exploration of Novel Reactivity Patterns and Mechanistic Insights
A deeper understanding of the reactivity of this compound is crucial for unlocking its synthetic utility. Future research should focus on elucidating the influence of the cyclobutoxy group on the electronic properties and reactivity of the pyrazine ring.
Mechanistic studies, both experimental and computational, will be essential to map out the reaction pathways for various transformations. acs.orgacs.org For instance, investigating the thermal and photochemical stability of the cyclobutoxy substituent and its potential for rearrangement or fragmentation would provide valuable insights. The electron-donating nature of the alkoxy group is known to influence the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the pyrazine core. A systematic study of these reactions for this compound would expand its synthetic toolbox.
Furthermore, exploring the coordination chemistry of this compound with various metal centers could lead to the discovery of novel catalysts or functional materials. rsc.org The nitrogen atoms of the pyrazine ring and the oxygen atom of the cyclobutoxy group can act as potential coordination sites, allowing for the formation of a diverse range of metal complexes with unique electronic and steric properties.
Computational Design and Prediction of Advanced Pyrazine Derivatives
Computational chemistry offers a powerful tool for the rational design of novel pyrazine derivatives with tailored properties. semanticscholar.orgtandfonline.com Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures of this compound and its hypothetical derivatives.
By systematically modifying the substituents on the pyrazine ring in silico, it is possible to screen for compounds with enhanced biological activity, improved material properties, or specific reactivity patterns. nih.gov For example, computational models can be used to design derivatives of this compound with optimized binding affinities for specific biological targets, such as protein kinases. nih.gov This in silico approach can significantly accelerate the discovery of new drug candidates and functional molecules, while reducing the need for extensive experimental synthesis and screening.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Prediction of molecular properties. | Electronic structure, reactivity, spectroscopic data. |
| Virtual Library Screening | Design of new derivatives with specific functionalities. | Binding affinities, biological activity, material properties. |
Integration into Emerging Fields of Chemical Research (e.g., Electrochemistry, Flow Chemistry)
The integration of this compound into emerging fields of chemical research, such as electrochemistry and flow chemistry, holds immense promise for the development of novel synthetic methodologies and applications.
Electrochemistry provides a green and versatile platform for the synthesis and functionalization of N-heterocycles. frontiersin.orgnih.govresearchgate.netbeilstein-journals.org The electrochemical synthesis of this compound or its derivatives could offer a milder and more selective alternative to traditional chemical methods. researchgate.net Furthermore, the electrochemical behavior of this compound itself could be explored for applications in sensing or electrocatalysis.
Flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. mdpi.comnih.govscilit.com The synthesis of this compound in a continuous-flow reactor could offer enhanced control over reaction parameters, leading to higher yields and purities. rsc.org Moreover, the integration of in-line purification and analysis techniques would enable the rapid optimization of reaction conditions and the on-demand synthesis of this compound.
The combination of electrochemistry and flow chemistry, known as electro-flow chemistry, could provide a particularly powerful tool for the future investigation of this compound. chemistryviews.org This synergistic approach could enable the development of highly efficient and automated processes for the synthesis and derivatization of this promising chemical entity.
Q & A
Q. How to validate the role of this compound in catalytic cycles using in situ spectroscopic methods?
- Protocol : Monitor reactions in real time via Raman spectroscopy (e.g., C-O bond cleavage at 1100 cm⁻¹). Pair with EPR to detect radical intermediates. Conflicting mechanistic proposals (e.g., single-electron transfer vs. acid-base catalysis) require trapping experiments with TEMPO or deuterated solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
